molecular formula C9H8O5 B13226286 2-Formyl-4-hydroxy-5-methoxybenzoic acid

2-Formyl-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B13226286
M. Wt: 196.16 g/mol
InChI Key: JBPIGVPCIVHVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2-Formyl-4-hydroxy-5-methoxybenzoic acid is a high-purity benzoic acid derivative intended for research and development purposes. This compound is characterized by its molecular formula C 9 H 8 O 5 and a molecular weight of 196.16 g/mol . It is defined by the CAS Number 1895397-08-6 and is exclusively for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Chemical Features and Research Potential This compound serves as a versatile synthetic building block due to its reactive functional groups, including a formyl group, a phenolic hydroxyl group, a methoxy group, and a carboxylic acid . This unique combination allows researchers to utilize it in various synthetic pathways, such as the development of more complex heterocyclic compounds or as a precursor for specialty chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (formyl, carboxylic acid) groups on the aromatic ring makes it a molecule of interest for studying electronic effects and for creating novel molecular architectures. Handling and Safety Researchers should handle this material with appropriate precautions. While a specific safety datasheet was not located for this exact compound, consulting safety data for structurally similar molecules is strongly recommended before use. General personal protective equipment, including gloves and eye protection, should be worn.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

2-formyl-4-hydroxy-5-methoxybenzoic acid

InChI

InChI=1S/C9H8O5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3,(H,12,13)

InChI Key

JBPIGVPCIVHVNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)C=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Bioprospecting for 2-Formyl-4-hydroxy-5-methoxybenzoic acid and its Structural Analogs in Natural Sources

This compound has not been widely reported as a naturally occurring compound in phytochemical screenings. However, its structural similarity to vanillic acid (4-hydroxy-3-methoxybenzoic acid) suggests that plants rich in vanillic acid and its derivatives are primary candidates for bioprospecting. Vanillic acid is a phenolic compound found in various plants, often as a metabolic intermediate or degradation product of more complex molecules like lignin. taylorandfrancis.comresearchgate.net

Notable botanical sources of vanillic acid and related compounds include the roots of Angelica sinensis (Dong Quai), a plant used in traditional Chinese medicine, and the cured seed pods of the vanilla orchid (Vanilla planifolia). taylorandfrancis.comresearchgate.netnih.govunivr.it The vanilla bean, for instance, contains a complex mixture of over 200 aromatic compounds, with vanillin (B372448) and vanillic acid being significant components. univr.it Other plants reported to contain vanillic acid include species of Gardenia, Solanum, and Allium. taylorandfrancis.comnih.gov

Phytochemical investigations of these plants typically involve the extraction of secondary metabolites followed by chromatographic and spectroscopic analysis. It is plausible that this compound could exist as a minor, yet undiscovered, constituent in these complex mixtures. Its presence might be transient or in low concentrations, requiring highly sensitive analytical techniques for detection.

Table 1: Botanical Sources of Structurally Related Phenolic Compounds
CompoundBotanical SourceFamilyPlant Part
Vanillic AcidAngelica sinensisApiaceaeRoot taylorandfrancis.comnih.gov
Vanillin, Vanillic AcidVanilla planifoliaOrchidaceaeCured Seed Pod univr.itwikipedia.org
Vanillic Acid DerivativesGardenia jasminoidesRubiaceaeFruit nih.gov
Vanillic AcidClerodendrum petasitesLamiaceae- taylorandfrancis.com

Microbial fermentation is a significant source of vanillic acid and its precursor, vanillin, often through the biotransformation of abundant natural substrates like ferulic acid. nih.govproquest.com Ferulic acid, a component of lignocellulose, can be converted by various microorganisms, including bacteria of the genera Streptomyces and Pseudomonas, as well as fungi like Aspergillus niger, into vanillin and subsequently oxidized to vanillic acid. nih.govproquest.comnih.gov

The biosynthetic pathway from ferulic acid to vanillic acid typically proceeds through the intermediate formation of vanillin. researchgate.net Some microbial strains are highly efficient in this conversion, accumulating significant amounts of vanillic acid in the fermentation broth. nih.gov Given that this compound is a formylated derivative of a vanillic acid isomer, it is conceivable that it could be generated through a microbial pathway. This could occur either through the action of a specific formyltransferase on a suitable precursor or as a byproduct of a less specific enzymatic reaction during the metabolism of related aromatic compounds.

Metabolic engineering of microorganisms presents a promising avenue for the targeted production of this compound. By introducing specific enzymes into a host organism like E. coli or yeast, it may be possible to create a novel biosynthetic pathway leading to this compound from a readily available precursor. mdpi.com

Table 2: Microorganisms Involved in the Biotransformation of Related Phenolic Compounds
MicroorganismSubstrateMajor Product(s)
Streptomyces sannanensisFerulic AcidVanillic Acid, Vanillin nih.govresearchgate.net
Pseudomonas putidaFerulic AcidVanillic Acid proquest.com
Aspergillus nigerFerulic AcidVanillic Acid nih.gov
Phanerochaete chrysosporiumVanillic AcidVanillin nih.gov

The isolation and purification of phenolic compounds like this compound from natural sources, whether plant extracts or fermentation broths, require a multi-step approach due to the complexity of these matrices. mdpi.com The initial step is typically a solvent extraction, where the choice of solvent is crucial and depends on the polarity of the target compound. mdpi.com For phenolic acids and aldehydes, polar solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297) are commonly used. nih.gov

Following extraction, the crude extract contains a mixture of various compounds. To isolate the target molecule, chromatographic techniques are employed. mdpi.com Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex, is a common method for the initial separation of compounds based on their polarity and size. nih.govmdpi.com

For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating phenolic compounds. The specific conditions, such as the solvent gradient and flow rate, would need to be optimized for the isolation of this compound.

Other advanced techniques that could be applied include Centrifugal Partition Chromatography (CPC), which is a liquid-liquid chromatography technique that can be scaled up for preparative separations. ua.pt Solid-Phase Extraction (SPE) is often used for sample clean-up and concentration prior to chromatographic analysis. mdpi.com

Table 3: Common Techniques for the Isolation and Purification of Phenolic Compounds
TechniquePrinciple of SeparationApplication
Solvent ExtractionDifferential solubilityInitial extraction from solid or liquid matrices mdpi.com
Column ChromatographyAdsorption, size exclusion, ion exchangeInitial fractionation of crude extracts nih.gov
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on polarityFinal purification and analysis mdpi.com
Centrifugal Partition Chromatography (CPC)Liquid-liquid partitioningPreparative scale separation ua.pt
Solid-Phase Extraction (SPE)Adsorption and elutionSample clean-up and concentration mdpi.com

Metabolic Pathways and Biotransformation Studies of Related Phenolic Compounds

The metabolic pathways of structurally similar phenolic compounds, such as vanillin and vanillic acid, are well-documented and provide a framework for understanding the potential biogenesis of this compound. In both plants and microorganisms, these compounds are part of the broader phenylpropanoid pathway, which synthesizes a wide variety of secondary metabolites from the amino acid L-phenylalanine. wikipedia.org

In the context of microbial metabolism, ferulic acid is a key precursor. Its biotransformation can proceed through a CoA-dependent or a CoA-independent pathway, leading to the formation of vanillin. nih.gov Vanillin is then typically oxidized by a vanillin dehydrogenase to yield vanillic acid. researchgate.netontosight.ai Vanillic acid can be further metabolized, often through demethylation to protocatechuic acid, which then enters the central carbon metabolism via the beta-ketoadipate pathway. ontosight.ai

The formation of this compound would require a formylation step. While enzymatic formylation of phenolic compounds is not a commonly reported pathway in natural product biosynthesis, the existence of formyltransferase enzymes in various organisms suggests that such a reaction is biochemically plausible. This compound could potentially arise from the formylation of 4-hydroxy-5-methoxybenzoic acid, an isomer of vanillic acid. Alternatively, it could be an intermediate in a yet-to-be-discovered degradation pathway of a more complex aromatic compound. The study of the metabolic fate of various phenolic acids in different microbial systems could reveal the enzymatic machinery capable of producing this specific structure.

Chemical Reactivity and Mechanistic Investigations of 2 Formyl 4 Hydroxy 5 Methoxybenzoic Acid

Reactivity of the Carboxyl Group: Esterification, Amidation, and Decarboxylation Pathways

The carboxyl group (-COOH) is a primary site for reactions such as esterification, amidation, and decarboxylation.

Esterification: The carboxylic acid moiety of 2-Formyl-4-hydroxy-5-methoxybenzoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. ma.edu The use of an excess of the alcohol or the removal of water as it is formed can drive the reaction towards the formation of the ester. ma.edu For instance, the esterification of salicylic (B10762653) acid, a related hydroxybenzoic acid, with methanol (B129727) is effectively catalyzed by sulfuric acid. ma.edu Similarly, this compound is expected to react with various alcohols to yield the corresponding esters. The reaction of vanillin (B372448), a related aldehyde, with acetic anhydride (B1165640) demonstrates the reactivity of the hydroxyl group to form an ester, suggesting that under certain conditions, both the hydroxyl and carboxylic acid groups could potentially be esterified. utdallas.edu

Amidation: The carboxyl group can also be converted to an amide by reacting with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl halide or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The synthesis of hydroxylated benzoic acid amides from various benzylamines has been demonstrated as a viable synthetic route. researchgate.netnih.gov In biological systems, the formation of an amide bond from a hydroxybenzoic acid often involves enzymatic activation, for instance, through the formation of a CoA ester. jmb.or.kr

Decarboxylation Pathways: While decarboxylation of aromatic carboxylic acids generally requires high temperatures, the presence of certain functional groups can facilitate this process. For this compound, decarboxylation is not a spontaneous process but can be induced under specific conditions, potentially influenced by the electronic nature of the other substituents on the ring.

Reaction TypeReagents and ConditionsExpected Product
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)This compound methyl ester
AmidationAmine, Coupling Agent (e.g., DCC)N-substituted-2-formyl-4-hydroxy-5-methoxybenzamide
DecarboxylationHigh Temperature3-Formyl-5-methoxyphenol

Reactivity of the Formyl Group: Nucleophilic Additions, Oxidations, and Reductions

The formyl group (-CHO) is a versatile functional group that readily undergoes nucleophilic additions, as well as oxidation and reduction reactions. wikipedia.org

Nucleophilic additions to the carbonyl carbon of the formyl group are a characteristic reaction. ncert.nic.in A wide range of nucleophiles, including cyanide ions, Grignard reagents, and amines, can attack the electrophilic carbonyl carbon. numberanalytics.com The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the aromatic ring and the other substituents.

The formyl group is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, vanillin can be oxidized to vanillic acid. researchgate.netnih.gov The oxidation of this compound would result in the formation of a dicarboxylic acid analog. Enzymatic oxidation is also a possibility, as demonstrated by the conversion of vanillin to vanillic acid by aldehyde oxidase. nih.gov

The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group. Common reducing agents for the conversion of an aldehyde to an alcohol include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). uny.ac.id The reduction of vanillin to vanillyl alcohol is a well-established reaction. uny.ac.id Further reduction to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although the conditions for these reactions might affect other functional groups on the molecule.

Reaction TypeReagentsExpected Product
Nucleophilic AdditionHCN2-(cyano)(hydroxy)methyl-4-hydroxy-5-methoxybenzoic acid
OxidationOxidizing Agent (e.g., KMnO₄)4-Hydroxy-5-methoxyphthalic acid
Reduction to AlcoholNaBH₄ or LiAlH₄2-(Hydroxymethyl)-4-hydroxy-5-methoxybenzoic acid
Reduction to MethylZn(Hg), HCl (Clemmensen)2-Methyl-4-hydroxy-5-methoxybenzoic acid

Reactivity of the Hydroxyl Group: Phenolic Oxidations, Etherification, and Complexation

The phenolic hydroxyl group (-OH) influences the reactivity of the aromatic ring and can itself participate in various reactions.

Phenolic Oxidations: Phenolic hydroxyl groups can undergo oxidation, which can be complex and may lead to polymerization or the formation of quinone-like structures, particularly under alkaline conditions. rsc.org The oxidation of phenolic compounds can be influenced by the presence of other substituents on the ring.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a base followed by reaction with an alkyl halide. The acidity of the phenolic proton makes this reaction feasible.

Complexation: The hydroxyl group, in conjunction with the adjacent carboxyl and formyl groups, can act as a ligand for metal ions, forming stable complexes. Vanillic acid, a related compound, is known to form complexes with various metal ions such as Cu(II), Co(II), and Fe(II). mdpi.com Similarly, vanillin forms complexes with metal ions, where coordination can occur through the phenolic oxygen. researchgate.netnih.govseejph.com The potential for this compound to act as a chelating agent is significant due to the presence of multiple potential coordination sites.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzenoid Ring

The substituents on the benzene (B151609) ring direct the position of further substitution reactions.

Nucleophilic Aromatic Substitution: Aromatic rings are generally not susceptible to nucleophilic attack unless they are activated by strong electron-withdrawing groups. chemistrysteps.com The presence of the formyl and carboxyl groups does increase the electrophilicity of the ring, potentially allowing for nucleophilic aromatic substitution under certain conditions, such as with a very strong nucleophile or with a good leaving group on the ring. libretexts.org

Reaction TypeReagentsExpected Product Orientation
Electrophilic NitrationHNO₃, H₂SO₄Substitution at the position ortho to the hydroxyl group
Electrophilic BrominationBr₂, FeBr₃Substitution at the position ortho to the hydroxyl group

Advanced Structural and Spectroscopic Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the initial framework for the molecular structure.

The expected ¹H NMR spectrum of 2-Formyl-4-hydroxy-5-methoxybenzoic acid would reveal distinct signals for each non-equivalent proton. The aromatic region would likely show two singlets corresponding to the protons at positions 3 and 6 of the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing and electron-donating effects of the substituent groups. Additionally, characteristic signals for the aldehyde proton (-CHO), the carboxylic acid proton (-COOH), the hydroxyl proton (-OH), and the methoxy (B1213986) group protons (-OCH₃) would be observed at specific chemical shifts, providing crucial information about the functional groups present.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. This would include distinct signals for the carbonyl carbons of the formyl and carboxylic acid groups, the aromatic carbons (both protonated and quaternary), and the methoxy carbon. The chemical shifts of the aromatic carbons would further delineate the substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H-3 6.5 - 7.5 s
H-6 7.0 - 8.0 s
-CHO 9.5 - 10.5 s
-COOH 10.0 - 13.0 s (broad)
-OH 5.0 - 9.0 s (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-1 120 - 130
C-2 110 - 120
C-3 115 - 125
C-4 150 - 160
C-5 140 - 150
C-6 105 - 115
-CHO 185 - 195
-COOH 165 - 175

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To establish the connectivity between atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, although for this specific molecule with mostly isolated aromatic protons, its utility might be limited to confirming the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon signals in the aromatic ring and the methoxy group.

Mass Spectrometry (MS) Applications

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the major species observed. High-resolution ESI-MS would allow for the determination of the exact mass and, consequently, the elemental formula of the compound, confirming its molecular formula of C₉H₈O₅.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF/ToF)

MALDI-ToF is another soft ionization technique that could be used to determine the molecular weight of the compound. It is particularly useful for analyzing samples in a solid matrix. A MALDI-ToF spectrum would also be expected to show the molecular ion peak, further confirming the molecular weight. The ToF/ToF capability would allow for tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented to provide structural information.

Fragmentation Pathway Analysis

By inducing fragmentation of the molecular ion (using techniques such as collision-induced dissociation in an ESI-MS/MS or MALDI-ToF/ToF experiment), a characteristic fragmentation pattern would be generated. The analysis of these fragment ions would provide valuable structural information. For this compound, likely fragmentation pathways would include:

Loss of water (H₂O): From the carboxylic acid and hydroxyl groups.

Loss of carbon monoxide (CO): From the formyl group.

Loss of a methoxy radical (•OCH₃): From the methoxy group.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group.

By meticulously analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, providing an orthogonal confirmation of the structure determined by NMR spectroscopy.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

In FTIR analysis, the absorption of infrared radiation excites molecules to higher vibrational states. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands are expected that correspond to its various functional moieties. The hydroxyl (-OH) group of the carboxylic acid would typically exhibit a broad absorption band in the region of 2500-3300 cm⁻¹, which is due to O-H stretching vibrations and extensive hydrogen bonding. The phenolic -OH stretch would likely appear as a sharper band around 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibrations from both the aldehyde and carboxylic acid groups are expected to produce strong, distinct peaks in the region of 1650-1750 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while the C-O stretching of the methoxy and carboxylic acid groups would appear in the 1000-1300 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds such as aromatic C=C bonds often produce stronger signals than in FTIR. The symmetric vibrations of the benzene ring are particularly Raman active and would be expected to yield sharp, well-defined peaks.

Table 1: Predicted FTIR and Raman Vibrational Modes for this compound

Functional GroupVibrational ModePredicted FTIR Wavenumber (cm⁻¹)Predicted Raman Shift (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)Weak
PhenolicO-H Stretch3200-3600Weak
AldehydeC=O Stretch~1700Moderate
Carboxylic AcidC=O Stretch~1680Moderate
Aromatic RingC=C Stretch1450-1600Strong
MethoxyC-O Stretch1000-1300Moderate
Carboxylic AcidC-O Stretch1200-1300Moderate

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the benzene ring and its various substituents gives rise to characteristic absorption bands.

The aromatic system and the carbonyl groups of the aldehyde and carboxylic acid functions act as chromophores. The hydroxyl and methoxy groups serve as auxochromes, which can modulate the wavelength and intensity of the absorption maxima (λ_max). Typically, substituted benzoic acids exhibit π → π* transitions. The specific substitution pattern on the benzene ring in this compound is expected to result in multiple absorption bands in the UV region, likely between 200 and 400 nm. The exact position and intensity of these bands are sensitive to the solvent used, due to solute-solvent interactions.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

Electronic TransitionExpected λ_max (nm)Chromophore
π → π~250-280Substituted Benzene Ring
π → π~300-350Extended Conjugated System
n → π*>350Carbonyl Groups

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide a wealth of information about this compound, including bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction experiment would reveal the exact conformation of the molecule in the solid state. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The hydrogen bonding network, particularly involving the carboxylic acid and hydroxyl groups, would be of significant interest in understanding the supramolecular assembly of the compound.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

ParameterDescriptionExpected Value/Information
Crystal SystemThe symmetry of the unit celle.g., Monoclinic, Orthorhombic
Space GroupThe symmetry elements of the crystale.g., P2₁/c
Unit Cell DimensionsThe lengths and angles of the unit cella, b, c (Å); α, β, γ (°)
Bond LengthsThe distances between bonded atomse.g., C=O, C-C, C-O, O-H
Bond AnglesThe angles between adjacent bondse.g., O-C-C, C-C-C
Torsional AnglesThe dihedral angles between planes of atomsDefines the molecular conformation
Hydrogen BondingIntermolecular O-H···O interactionsDistances and angles

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. As this compound is itself achiral, it would not exhibit a CD spectrum. However, if this compound were used as a starting material to synthesize chiral derivatives, CD spectroscopy would be an invaluable tool for their characterization.

For instance, if the aldehyde group were to react with a chiral amine to form a chiral Schiff base, or if the carboxylic acid were to form an amide with a chiral alcohol, the resulting molecule would be chiral. CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative of this compound would produce a characteristic CD spectrum with positive and/or negative bands, known as Cotton effects. The sign and magnitude of these Cotton effects can provide information about the absolute configuration and conformation of the chiral centers in the derivative.

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For vanillic acid, DFT calculations, particularly using the B3LYP functional with a 6-31+G(d,p) basis set, have been employed to elucidate its antioxidant potential and structural characteristics. scilit.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule, particularly its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are key to understanding its chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity.

For vanillic acid, the HOMO is primarily localized on the phenolic hydroxyl group and the aromatic ring, indicating that these are the most probable sites for electrophilic attack and are crucial for its antioxidant activity. The LUMO, conversely, is distributed over the carboxylic acid group and the benzene (B151609) ring, suggesting these as the likely sites for nucleophilic attack.

OrbitalEnergy (eV)Primary Localization
HOMO-6.23Phenolic OH, Aromatic Ring
LUMO-1.54Carboxylic Acid, Aromatic Ring
HOMO-LUMO Gap4.69-

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.eduwisc.edu In vanillic acid, NBO calculations have revealed that the oxygen-hydrogen bond of the phenolic hydroxyl group is relatively weak, which facilitates the donation of a hydrogen atom, a key step in its antioxidant activity. scilit.comresearchgate.net This analysis also highlights significant charge delocalization within the aromatic system. researchgate.net The delocalization of electrons from the oxygen lone pairs into the aromatic ring's π-system contributes to the stability of the molecule and its radical cation.

Molecular Dynamics Simulations: Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules in different environments, such as in solution. These simulations can provide insights into how solvent molecules interact with a solute and influence its conformation and reactivity. For compounds like vanillic acid, MD simulations can be used to understand how solvents like water or methanol (B129727) affect the stability of different conformers and the accessibility of reactive sites. The formation of hydrogen bonds between the hydroxyl and carboxylic acid groups of vanillic acid and solvent molecules is a key aspect that can be explored through MD simulations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. For vanillic acid, the calculated vibrational frequencies have shown good agreement with experimental FT-IR and Raman spectra, allowing for a confident assignment of the observed spectral bands to specific molecular vibrations. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of vanillic acid and its derivatives.

Global Reactivity Parameters (GRPs) and Mechanistic Insights

Global reactivity parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These parameters include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I): The energy required to remove an electron. For vanillic acid, this relates to its ability to donate an electron, a key aspect of its antioxidant function.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to charge transfer. A lower hardness value indicates higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters provide valuable insights into the reaction mechanisms of vanillic acid, particularly its role as a free radical scavenger. journals.co.zascielo.org.za

ParameterValue (eV)Interpretation
Ionization Potential (I)6.23Relatively low, indicating good electron-donating ability.
Electron Affinity (A)1.54-
Chemical Hardness (η)2.35Indicates moderate reactivity.
Chemical Potential (μ)-3.89-
Electrophilicity Index (ω)3.21Moderate ability to accept electrons.

Hydrogen Bonding Networks and Intramolecular Proton Transfer Studies

The molecular structure of 2-Formyl-4-hydroxy-5-methoxybenzoic acid, a derivative of o-vanillin, features key functional groups—a carboxylic acid, a hydroxyl group, a methoxy (B1213986) group, and a formyl group—that create a landscape ripe for complex intramolecular and intermolecular hydrogen bonding. Theoretical studies on structurally similar compounds, such as other hydroxybenzoic acids and o-hydroxybenzaldehydes, have established a foundation for understanding these interactions.

Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the nature of the intramolecular hydrogen bond between the hydroxyl group and the adjacent formyl group's carbonyl oxygen. This interaction is a critical determinant of the molecule's conformational preference and energetic stability.

Furthermore, these theoretical approaches are crucial for investigating the possibility of intramolecular proton transfer, a process of significant interest in photochemistry and reaction dynamics. Studies on related systems, such as 2-(2′-hydroxyphenyl)pyrimidines, have shown that photoexcitation can trigger a rapid proton transfer from a hydrogen-bond donor to an acceptor, leading to the formation of a transient tautomeric species. In the case of this compound, a potential intramolecular proton transfer could occur from the phenolic hydroxyl group to the oxygen of the formyl group.

Theoretical calculations can map the potential energy surface for such a transfer, both in the ground state and in electronically excited states. This allows for the determination of the energy barrier for the proton transfer. A high energy barrier would suggest that the transfer is unlikely, while a lower barrier could indicate a feasible process, potentially triggered by light absorption (excited-state intramolecular proton transfer, or ESIPT).

Table 1: Predicted Key Parameters in the Computational Analysis of this compound

This interactive table outlines the typical parameters that would be calculated in a dedicated computational study of the molecule. The values are hypothetical and serve to illustrate the type of data generated from such an investigation.

ParameterPredicted Value/StateSignificance
Intramolecular H-bond distance (O-H···O=C)ShortIndicates a strong hydrogen bond, stabilizing the planar conformation.
Ground State Energy Barrier for Proton TransferHighSuggests that spontaneous proton transfer is unlikely in the ground state.
Excited State Energy Barrier for Proton TransferPotentially LowA lower barrier upon photoexcitation would indicate the possibility of ESIPT.
Tautomer StabilityLess stable than original formThe product of proton transfer is typically higher in energy, making the process reversible.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on This compound .

There is a significant lack of published research data corresponding to the specific biological and biochemical investigations outlined in your request for this particular compound. The available information is largely limited to chemical synthesis and supplier data.

The overwhelming majority of scientific studies concerning anti-virulence, anti-biofilm, antioxidant, enzyme inhibition, and antimicrobial activities are focused on a different, though similarly named, compound: 2-hydroxy-4-methoxybenzaldehyde .

To ensure scientific accuracy and strictly adhere to your instructions of focusing solely on "this compound," the article cannot be written. Using data from another compound would be inaccurate and would violate the core requirements of your request.

Biological and Biochemical Investigations: Mechanistic and in Vitro Approaches

Antimicrobial Activities Against Pathogenic Strains (In Vitro)

Antifungal Efficacy and Fungal Cell Wall/Membrane Interactions

While direct studies on the antifungal efficacy of 2-Formyl-4-hydroxy-5-methoxybenzoic acid are not prominently available in existing literature, research on structurally related compounds provides insight into potential mechanisms. For instance, the compound 2-Hydroxy-4-methoxybenzaldehyde (HMB) has demonstrated notable antifungal effects against Fusarium graminearum. Investigations revealed that HMB's mechanism involves the disruption of fungal cell membranes. nih.gov This disruption leads to an increased loss of nucleic acids and proteins, indicating a compromise in membrane permeability. nih.gov

The fungal cell wall is a primary target for antifungal agents as it is the first point of contact between the pathogen and a host or an antifungal compound. nih.gov It is composed of polysaccharides and glycoproteins that can serve as binding receptors for defense molecules. nih.gov Antifungal compounds can interact with the cell wall in several ways, including enzymatic breakdown of its components or interference with its biosynthesis. nih.gov For example, some plant-derived antifungal proteins actively degrade β-glucan, a key component of the fungal cell wall, while others inhibit chitin (B13524) synthase, an essential enzyme for cell wall construction. nih.gov A proposed mechanism for compounds like this compound could involve similar interactions, potentially binding to or disrupting the synthesis of these crucial cell wall polysaccharides.

Table 1: Antifungal Activity of a Structurally Related Compound, 2-Hydroxy-4-methoxybenzaldehyde (HMB), against F. graminearum

Parameter Observation Source
Mechanism Destruction of cell membrane integrity. nih.gov
Effect on Permeability Significant increase in the release of nucleic acids and proteins. nih.gov
Toxin Inhibition Remarkable reduction in deoxynivalenol (B1670258) (DON) biosynthesis (93.59% at MIC). nih.gov

| Application | Confirmed antifungal effect on infected wheat grains. | nih.gov |

Anti-inflammatory Pathways and Cellular Signaling Modulation (In Vitro)

Direct in vitro studies detailing the anti-inflammatory pathways modulated by this compound are limited. However, the investigation of similar benzoic acid derivatives offers a template for the types of cellular signaling pathways that could be explored.

Research on related compounds, such as 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid), has shown significant anti-allergic inflammatory effects by modulating signaling pathways in mast cells. nih.govnih.gov Mast cells are critical effectors in IgE-mediated allergic reactions, and their activation is initiated by the cross-linking of the high-affinity IgE receptor (FcεRI). nih.gov This event triggers a complex intracellular signaling cascade. nih.gov Studies on o-vanillic acid demonstrated that it could suppress the degranulation of mast cells and inhibit the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4). nih.gov This suppression was linked to the blockage of downstream signaling molecules, including Lyn, Syk, and Akt, and the subsequent inhibition of the nuclear translocation of nuclear factor-kappa B (NF-κB). nih.gov

Another common approach to assessing anti-inflammatory potential in vitro involves using lipopolysaccharide (LPS)-induced macrophage models. nih.gov In these systems, researchers measure the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The modulation of key inflammatory signaling pathways, including NF-κB, activator protein 1 (AP-1), and signal transducer and activator of transcription (STAT) proteins, is also frequently investigated. nih.gov

Table 2: Examples of Anti-inflammatory Pathways Modulated by Related Benzoic Acid Derivatives

Compound Cell Type Pathway/Target Modulated Outcome Source
2-hydroxy-3-methoxybenzoic acid RBL-2H3 Mast Cells FcεRI signaling pathway (Lyn, Syk, Akt); NF-κB Inhibition of degranulation and pro-inflammatory cytokine (TNF-α, IL-4) expression. nih.gov

| Synthetic Hydrangenol Derivative | RAW264.7 Macrophages | NF-κB, AP-1, STAT pathways | Downregulation of NO, PGE2, iNOS, COX-2, IL-1β, TNF-α, and IL-6 production. | nih.gov |

Selective Cytotoxicity Investigations in Cancer Cell Lines (In Vitro Apoptosis Induction)

While specific studies on the selective cytotoxicity of this compound are not detailed in the available literature, the general approach involves evaluating a compound's ability to kill cancer cells while sparing normal cells. A key mechanism for targeted cancer therapy is the induction of apoptosis, or programmed cell death. mdpi.com

Investigations into related compounds provide a framework for such studies. For example, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to induce dose-dependent DNA damage and apoptosis in SK-MEL-28 melanoma cells. phcog.com The induction of apoptosis is often confirmed through methods like Annexin-V staining and TUNEL assays. phcog.comnih.gov

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. mdpi.com In vitro investigations typically involve Western blot analysis to measure changes in the expression levels of key apoptotic proteins. phcog.com This includes examining the activation of caspases (e.g., caspase-3, -7, -8, -9), the regulation of the Bcl-2 family of proteins (such as the Bax/Bcl-2 ratio), and the release of cytochrome c from the mitochondria. mdpi.comnih.gov Furthermore, the involvement of signaling pathways that regulate cell survival and death, such as the p38 mitogen-activated protein kinase (MAPK) pathway, is often explored. phcog.comnih.gov

Table 3: Methodologies for Investigating In Vitro Apoptosis Induction

Method Purpose Example Finding with Related Compounds Source
Comet Assay Assesses DNA damage. HMBA caused dose-dependent DNA damage in SK-MEL-28 cells. phcog.com
Annexin-V Staining Detects early-stage apoptosis. Confirmed apoptosis-mediated cell death in HMBA-treated cells. phcog.com
TUNEL Assay Detects DNA fragmentation in late-stage apoptosis. Confirmed YYK1-induced apoptosis in HL-60 cells. nih.gov
Western Blotting Measures levels of specific proteins. Increased phosphorylation of ERK, p38, and JNK; activation of caspase-3, -7, -8, -9. phcog.comnih.gov

| Mitochondrial Membrane Potential (ΔΨm) Assay | Assesses mitochondrial integrity. | YYK1 treatment led to a loss of ΔΨm in HL-60 cells. | nih.gov |

Chemo-proteomic Approaches for Target Identification

Identifying the specific protein targets of a bioactive compound is crucial for understanding its mechanism of action. nih.gov Chemo-proteomics provides a powerful, unbiased approach to achieve this by using a chemically modified version of the compound (a probe) to "fish" for its binding partners within a complex biological sample like a cell lysate. nih.gov

The general workflow for target identification using chemo-proteomics consists of two main steps: the synthesis of a chemical probe and the subsequent enrichment and identification of target proteins. nih.gov The probe is typically designed by attaching a linker and a reporter tag (like biotin) to the parent molecule, in this case, this compound. This probe is then incubated with a protein source. The probe-protein complexes are captured, often using affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag), separating them from non-binding proteins. Finally, the captured proteins are identified using mass spectrometry. nih.gov

Ligand-Protein Binding Studies (e.g., using Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To validate and quantify the interactions identified through chemo-proteomics or other screening methods, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide detailed information about the binding affinity, kinetics, and thermodynamics of a ligand-protein interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, a target protein is immobilized on the chip, and a solution containing the ligand (e.g., this compound) is flowed over the surface. The binding of the ligand to the protein causes a measurable change in the SPR signal, which is proportional to the mass accumulating on the surface. This allows for the real-time determination of association (k_on) and dissociation (k_off) rate constants, from which the binding affinity (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. In an ITC experiment, small aliquots of the ligand are titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured. The resulting data can be used to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

While specific SPR or ITC data for this compound is not available, studies on similar phenolic acids like 4-hydroxybenzoic acid and vanillic acid have utilized fluorescence quenching to investigate their binding to proteins such as human serum albumin (HSA). nih.gov These studies provide insights into binding mechanisms (static vs. dynamic quenching) and confirm that such compounds can indeed interact with proteins, a prerequisite for any biological activity. nih.gov

Applications Beyond Direct Therapeutic Use

Role as Chemical Building Blocks in Advanced Organic Synthesis

The inherent reactivity of its multiple functional groups makes 2-Formyl-4-hydroxy-5-methoxybenzoic acid a highly valuable precursor in the construction of complex molecular architectures. The aldehyde, phenol (B47542), and carboxylic acid moieties can each participate in a wide array of chemical reactions, either selectively or in tandem, providing chemists with a powerful tool for organic synthesis.

The presence of a salicylaldehyde-like core (an aldehyde group ortho to a hydroxyl group) within the structure of this compound makes it an ideal starting material for the synthesis of various oxygen-containing heterocyclic compounds. One of the most prominent applications for salicylaldehydes is in the synthesis of coumarins. Through reactions like the Knoevenagel condensation with active methylene (B1212753) compounds (such as diethyl malonate or ethyl cyanoacetate), the aldehyde and hydroxyl groups can participate in a cyclization reaction to form the coumarin (B35378) scaffold. tandfonline.comnih.govmdpi.com Different catalysts and reaction conditions, including the use of piperidine (B6355638) or ultrasound irradiation, can be employed to facilitate this transformation. tandfonline.comnih.gov This makes the title compound a potential precursor for synthesizing highly substituted coumarin-3-carboxylic acid derivatives, which are known for their fluorescence and are used as dyes and optical brighteners. tandfonline.com

The aldehyde group can also react in various other cyclization reactions, such as the oxa-Pictet–Spengler cyclization, to form other complex heterocyclic systems like isochromans. mdpi.com The reactivity of the phenolic aldehyde allows for the construction of diverse heterocyclic frameworks, which are central to many areas of chemistry. researchgate.netgoogle.commdpi.com

Beyond heterocycles, the compound serves as a versatile intermediate for multi-step syntheses. The aldehyde group can be readily oxidized to a second carboxylic acid, reduced to an alcohol, or converted into other functional groups like oximes or imines through condensation reactions. google.comwikipedia.org The carboxylic acid can be transformed into esters, amides, or acid chlorides. The phenolic hydroxyl group can be alkylated or acylated. This trifecta of reactivity allows for the sequential or orthogonal modification of the molecule, enabling its incorporation into larger, more complex organic structures. This strategic functional group placement is crucial for building intricate natural products or designed molecules with specific properties.

Applications in Materials Science

The same structural features that make this compound a valuable synthetic building block also enable its use in the creation of advanced materials. Chemical suppliers categorize the compound as a building block for materials including Metal-Organic Frameworks (MOFs), polymers, and pigments. bldpharm.com

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. researchgate.net The properties of a MOF are largely determined by the structure of its organic ligand. This compound is an excellent candidate for a MOF ligand due to its rigid aromatic backbone and multiple potential coordination sites. The carboxylic acid group is the primary site for binding to metal centers, forming the robust coordination bonds that define the framework's structure. rsc.org Additionally, the adjacent hydroxyl group can also coordinate with the metal ion, leading to the formation of stable chelate rings and influencing the geometry and properties of the resulting framework. This is analogous to the use of similar ligands like p-hydroxybenzoic acid in the synthesis of new MOFs. rsc.org The presence of other functional groups (aldehyde and methoxy) can tune the properties of the final MOF, affecting its porosity, surface chemistry, and affinity for specific guest molecules. chemrxiv.org

Potential Role of Functional Groups in MOF Synthesis
Functional GroupPotential Role in MOF StructureImpact on MOF Properties
Carboxylic Acid (-COOH)Primary coordination site with metal ions.Forms the primary structural linkages of the framework.
Hydroxyl (-OH)Secondary coordination site, can form chelate rings with the carboxylate.Increases framework stability and influences coordination geometry.
Formyl (-CHO)Can remain as a non-coordinating group within the pores or be used for post-synthetic modification.Modifies the chemical environment of the pores, providing sites for further reactions.
Methoxy (B1213986) (-OCH3)Acts as a non-coordinating, space-filling group.Influences the hydrophobicity and steric properties of the pores.

The reactivity of the phenolic aldehyde moiety is also applicable to polymer chemistry. Phenolic compounds and aldehydes are the foundational components of phenolic resins (e.g., Bakelite). This compound could be incorporated into such polymer networks, with its multiple functional groups offering sites for cross-linking or further derivatization. swicofil.com The carboxylic acid group, for instance, could be used to form polyesters.

In pigment production, the aromatic structure and reactive aldehyde group are key. The compound can react with amines or other nucleophiles to form Schiff bases (imines), which are often highly colored compounds. The extended conjugation of the resulting molecule, influenced by the hydroxyl and methoxy substituents, can be tuned to produce specific colors. Phenolic aldehydes are known to interact with other molecules, such as anthocyanins, to form more stable pigments. nih.gov

Analytical Reagent and Matrix Applications (e.g., MALDI-ToF/ToF matrix components)

In the field of mass spectrometry, Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of large molecules like proteins and polymers. The choice of the matrix compound is critical for a successful MALDI experiment. nih.gov An ideal matrix must absorb laser energy (typically UV), co-crystallize with the analyte, and facilitate the ionization of the analyte molecule. nih.gov

Benzoic acid derivatives containing hydroxyl groups are a well-established class of MALDI matrices. nih.govnih.gov For example, 2,5-dihydroxybenzoic acid (DHB) is one of the most common matrices used. The structure of this compound is highly analogous to these proven matrices. Its aromatic ring allows for strong UV absorption, while the acidic proton from the carboxylic acid or phenolic hydroxyl group can facilitate the ionization of analyte molecules. nih.gov Related compounds like 2-hydroxy-5-methoxybenzoic acid and 5-nitrosalicylic acid have been successfully used as MALDI matrices, suggesting that the title compound would also be a viable candidate. acs.org The specific combination of substituents may make it particularly effective for certain classes of analytes, such as hydrophobic peptides, where modified matrices have shown improved performance. researchgate.net

Comparison with Common MALDI Matrices
CompoundCore StructureKey Functional GroupsCommon Use
2,5-Dihydroxybenzoic Acid (DHB)Benzoic Acid2x HydroxylGeneral purpose matrix for peptides, proteins, and carbohydrates.
α-Cyano-4-hydroxycinnamic Acid (CHCA)Cinnamic AcidHydroxyl, CyanoPeptides and proteins < 20 kDa.
This compoundBenzoic AcidHydroxyl, Methoxy, FormylPotential matrix, structural similarity to DHB derivatives.

Development of Chemical Probes and Biosensors

The inherent chemical functionalities of this compound, particularly the salicylaldehyde (B1680747) core (a 2-hydroxybenzaldehyde system), provide a robust foundation for the design of chemical probes and biosensors, especially for the detection of metal ions. The strategic positioning of the formyl and hydroxyl groups allows for the formation of Schiff base ligands, which are renowned for their ability to chelate metal ions. This interaction can lead to significant changes in the molecule's photophysical properties, forming the basis of a sensing mechanism.

Detailed Research Findings:

The development of fluorescent probes from salicylaldehyde derivatives is a well-established field. These molecules can act as "turn-on" or "turn-off" sensors. For instance, Schiff base chemosensors derived from salicylaldehyde have been shown to selectively detect ions like Al³⁺ and Zn²⁺. nih.gov The mechanism of action often involves processes such as Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), and Inhibition of Photoinduced Electron Transfer (PET). nih.govglobethesis.com

In the context of this compound, condensation of its formyl group with a suitable amine-containing molecule (a fluorophore or a molecule that becomes fluorescent upon binding) would yield a Schiff base. Upon coordination with a target metal ion, the following can occur:

Chelation and Rigidity: The metal ion binds to the Schiff base ligand, forming a rigid complex. This increased rigidity can reduce non-radiative decay pathways, leading to an enhancement of fluorescence intensity (CHEF effect).

Modulation of ESIPT: The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is crucial for the ESIPT process. Metal chelation can disrupt or modify this process, causing a shift in the emission wavelength and providing a ratiometric sensing capability. globethesis.com

The presence of the carboxylic acid and methoxy groups on the aromatic ring of this compound can further modulate the probe's properties, such as its solubility in aqueous media, its binding affinity and selectivity for specific metal ions, and its electronic characteristics, which influence the fluorescence output.

Functional GroupRole in Probe/Biosensor DesignPotential Effect
Formyl (-CHO)Reacts with amines to form a Schiff base (imine).Forms the core structure for metal ion chelation.
Hydroxyl (-OH)Participates in metal chelation and ESIPT.Enhances binding affinity and enables ratiometric sensing.
Carboxylic Acid (-COOH)Can be modified to improve water solubility or to anchor the probe to a surface.Improves biocompatibility and utility in biosensor fabrication.
Methoxy (-OCH₃)Electron-donating group that can influence the electronic properties of the aromatic system.Modulates the fluorescence quantum yield and emission wavelength.

Precursors for Prodrug Development (focus on chemical modification for delivery, not clinical outcomes)

Prodrug design is a strategic approach to overcome pharmacokinetic challenges of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. This compound, as a derivative of both salicylic (B10762653) acid and vanillic acid, possesses key functional groups—primarily the carboxylic acid and phenolic hydroxyl group—that are amenable to chemical modification for prodrug synthesis. tandfonline.comzenodo.org These modifications aim to mask the polar functionalities, thereby enhancing lipophilicity and facilitating passage across biological membranes.

Chemical Modification Strategies:

The primary sites for chemical modification on this compound for prodrug development are the carboxylic acid and the hydroxyl group.

Esterification of the Carboxylic Acid: The polar carboxylic acid group is a common target for modification. Converting it into an ester can significantly increase the lipophilicity of the molecule. This is a widely used strategy for improving the oral bioavailability of drugs containing a carboxylate moiety. ijsrst.com For example, vanillic acid has been used to synthesize novel ester derivatives to generate potent chemotherapeutic agents. zenodo.org The ester can be designed to be hydrolyzed by esterases in vivo, releasing the active parent drug.

Amide Formation from the Carboxylic Acid: Similar to esterification, converting the carboxylic acid to an amide can mask its polarity. Amide prodrugs of acetylsalicylic acid have been synthesized by reacting its carboxyl group with amino acids. uobasrah.edu.iq This approach not only enhances lipophilicity but can also target specific transporters or offer different hydrolysis kinetics compared to esters. Vanillic acid has been derivatized into various amides, which were then evaluated for biological activity. nih.gov

Derivatization of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can also be masked, for instance, by converting it into an ester or an ether. This modification can prevent premature metabolism (e.g., glucuronidation) and improve membrane permeability. In the case of aspirin (B1665792) (acetylsalicylic acid), the phenolic hydroxyl of salicylic acid is acetylated. tandfonline.com

The formyl group, while highly reactive, would typically need to be protected or modified during these transformations to prevent unwanted side reactions, unless it is part of the desired final prodrug structure.

Modification SiteChemical ReactionResulting Functional GroupPurpose of Modification
Carboxylic Acid (-COOH)Esterification (e.g., with an alcohol)Ester (-COOR)Increase lipophilicity, enhance membrane permeability.
Carboxylic Acid (-COOH)Amide Coupling (e.g., with an amine or amino acid)Amide (-CONHR)Mask polarity, potentially target amino acid transporters.
Hydroxyl (-OH)Acylation (e.g., with an acyl halide or anhydride)Ester (-OCOR)Protect from metabolism, improve permeability.
Hydroxyl (-OH)Alkylation (e.g., with an alkyl halide)Ether (-OR)Increase stability and lipophilicity.

These chemical modifications are designed to create a transiently inactive form of a potentially active molecule, which can be efficiently delivered to the site of action before being converted back to its active form.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

Current synthetic routes to substituted benzoic acids often rely on classical methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel, sustainable synthetic pathways to 2-Formyl-4-hydroxy-5-methoxybenzoic acid. This includes exploring biocatalytic methods, such as enzymatic conversions, which offer high selectivity and operate under mild conditions. researchgate.net Another promising avenue is the use of green chemistry principles, such as employing environmentally benign solvents and catalysts. orientjchem.orgresearchgate.netrasayanjournal.co.in For instance, developing a one-pot synthesis from readily available bio-based precursors could significantly enhance the environmental profile of its production. orientjchem.org Research into microbial synthesis from renewable feedstocks also presents a sustainable alternative to conventional chemical synthesis. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activities of benzoic acid derivatives are highly dependent on the nature and position of their substituents. iomcworld.compharmacy180.com Systematic Structure-Activity Relationship (SAR) studies are crucial to understanding how the formyl, hydroxyl, and methoxy (B1213986) groups of this compound contribute to its interaction with biological targets. Future research should involve the synthesis of a library of analogs with variations in these functional groups to probe their influence on activity. nih.govnih.gov For example, modifying the formyl group to other functionalities or altering the position of the methoxy group could reveal key structural requirements for specific biological effects. nih.gov Such studies are instrumental in designing new chemical entities with enhanced potency and selectivity for therapeutic applications. iomcworld.com

Mechanistic Elucidation of Less Understood Biological Effects

Advanced Computational Modeling for Property Prediction and Lead Optimization

Computational modeling has become an indispensable tool in modern chemistry for predicting the physicochemical properties and biological activities of molecules. nih.govnih.govplos.orgarxiv.org Future research on this compound would greatly benefit from the application of advanced computational methods. Density Functional Theory (DFT) calculations, for instance, can provide insights into its electronic structure and reactivity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the bioactivity of its derivatives, guiding the synthesis of more potent compounds. plos.org Molecular dynamics simulations can also be employed to study its interactions with biological targets at an atomic level, aiding in the optimization of lead compounds for drug discovery. nih.gov

Development of Advanced Analytical Methods for Detection and Quantification in Complex Mixtures

The ability to accurately detect and quantify this compound in complex matrices is essential for its study in biological and environmental systems. Future research should focus on developing and validating advanced analytical methods for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the sensitive and selective analysis of phenolic compounds. mdpi.comproquest.comresearchgate.netsemanticscholar.org The development of specific HPLC-MS/MS methods would enable the precise quantification of this compound in various samples. proquest.comresearchgate.net Furthermore, exploring other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization could provide alternative analytical strategies. nih.gov

Investigation into Photophysical Properties and Excited State Dynamics

The photophysical properties of aromatic molecules are of great interest for applications in materials science and photochemistry. The excited state dynamics of substituted phenols have been a subject of study, revealing complex behaviors upon photoexcitation. researchgate.netrsc.orgbris.ac.uk Future research should investigate the photophysical properties of this compound, including its absorption and fluorescence characteristics. Time-resolved spectroscopic techniques can be employed to probe its excited-state dynamics and understand the influence of its substituents on these processes. Such studies could uncover potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes.

Green Chemistry Approaches to Synthesis and Derivatization

In line with the growing emphasis on sustainable chemistry, future research should actively pursue green chemistry approaches for the synthesis and derivatization of this compound. This involves the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. rsc.orgchinakxjy.com For example, catalytic methods that utilize non-toxic and recyclable catalysts would be highly desirable. orientjchem.org Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids could significantly reduce the environmental impact of its chemical transformations. orientjchem.orgchinakxjy.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Formyl-4-hydroxy-5-methoxybenzoic acid, and how can intermediates be purified?

  • Methodology : The synthesis often involves multi-step reactions, such as coupling glycine benzyl ester with a substituted benzoic acid derivative followed by catalytic hydrogenation to remove protective groups (e.g., benzyl esters). Purification typically employs column chromatography (silica gel) or recrystallization. Analytical techniques like TLC (hexane/EtOH solvent systems) and HPLC are critical for monitoring reaction progress and purity validation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • 1H NMR : Focus on aromatic proton signals (δ 6.9–7.3 ppm for methoxy and hydroxyl-substituted benzene rings) and the formyl proton (δ ~9.8–10.2 ppm) .
  • MS (Mass Spectrometry) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion peak matches the calculated mass (e.g., C₉H₈O₅: 196.16 g/mol).
  • FT-IR : Validate functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the formyl group and broad O-H stretch at ~3200 cm⁻¹ for phenolic hydroxyl) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (gloves, goggles) and work in a fume hood. In case of skin/eye contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to GHS-compliant safety data sheets for emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

  • Methodology : Cross-validate data using complementary techniques:

  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., para vs. ortho formylation) .
  • 2D NMR (COSY, HSQC) : Clarify coupling patterns and assign overlapping aromatic proton signals .
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to confirm tautomeric forms or regioselectivity .

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly during formylation reactions?

  • Methodology :

  • Reagent selection : Use Vilsmeier-Haack formylation (POCl₃/DMF) for regioselective formylation of electron-rich aromatic rings .
  • Temperature control : Maintain reactions at 45–50°C to minimize side-product formation (e.g., over-oxidation) .
  • Workup : Employ acid-base extraction (e.g., NaHCO₃ washes) to isolate the product from unreacted intermediates .

Q. How can researchers evaluate the biological activity of this compound in cellular models, and what assay designs are appropriate?

  • Methodology :

  • Cytotoxicity assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages via ELISA .
  • Dose-response studies : Include positive controls (e.g., dexamethasone) and validate results with triplicate experiments and ANOVA analysis .

Q. What are the common sources of variability in HPLC purity analysis of this compound, and how can they be mitigated?

  • Methodology :

  • Column selection : Use C18 reverse-phase columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) to improve peak symmetry .
  • Standardization : Calibrate detectors (UV at 254 nm) with certified reference materials.
  • Sample preparation : Filter samples (0.22 µm syringe filters) to remove particulates and avoid column clogging .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and observed melting points for this compound?

  • Methodology :

  • Recrystallization : Repurify using mixed solvents (e.g., ethanol/water) to remove impurities affecting melting range .
  • DSC (Differential Scanning Calorimetry) : Confirm polymorphic forms or hydrate formation, which may alter melting behavior .
  • Literature cross-check : Compare data with peer-reviewed studies (e.g., NIST Chemistry WebBook entries) to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.